molecular formula C13H18N2O5 B14299357 Benzamide, N-butyl-4,5-dimethoxy-2-nitro- CAS No. 113283-05-9

Benzamide, N-butyl-4,5-dimethoxy-2-nitro-

Cat. No.: B14299357
CAS No.: 113283-05-9
M. Wt: 282.29 g/mol
InChI Key: JVUJKGAQEORPQL-UHFFFAOYSA-N
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Description

Benzamide, N-butyl-4,5-dimethoxy-2-nitro- is an organic compound with a complex structure that includes a benzamide core substituted with butyl, dimethoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-butyl-4,5-dimethoxy-2-nitro- typically involves the nitration of a dimethoxybenzene derivative followed by amide formation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with butylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The nitro group in Benzamide, N-butyl-4,5-dimethoxy-2-nitro- can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products:

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Benzamide, N-butyl-4,5-dimethoxy-2-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-butyl-4,5-dimethoxy-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-butylbenzamide: Similar structure but lacks the dimethoxy and nitro groups.

    4,5-Dimethoxybenzamide: Lacks the butyl and nitro groups.

Uniqueness: Benzamide, N-butyl-4,5-dimethoxy-2-nitro- is unique due to the presence of both electron-donating (dimethoxy) and electron-withdrawing (nitro) groups, which impart distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

113283-05-9

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

N-butyl-4,5-dimethoxy-2-nitrobenzamide

InChI

InChI=1S/C13H18N2O5/c1-4-5-6-14-13(16)9-7-11(19-2)12(20-3)8-10(9)15(17)18/h7-8H,4-6H2,1-3H3,(H,14,16)

InChI Key

JVUJKGAQEORPQL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC

Origin of Product

United States

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